3-Ethyl-5-(furan-2-ylmethylene)-2-thioxoimidazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-ethyl-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-12-9(13)8(11-10(12)15)6-7-4-3-5-14-7/h3-6H,2H2,1H3,(H,11,15)/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPNSNFKSZIXFM-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CO2)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CO2)/NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(furan-2-ylmethylene)-2-thioxoimidazolidin-4-one typically involves the condensation reaction between furan-2-carboxaldehyde and a thioxoimidazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(furan-2-ylmethylene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the furan or thioxoimidazolidinone rings .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds in the thioxoimidazolidinone class exhibit significant antimicrobial activity. In a study by Said et al., several derivatives were tested against various bacterial strains, demonstrating potent inhibitory effects, which suggest potential applications in developing new antibiotics .
CNS Depressant Effects
Certain derivatives of 3-Ethyl-5-(furan-2-ylmethylene)-2-thioxoimidazolidin-4-one have shown central nervous system (CNS) depressant activities. This property could be exploited for therapeutic purposes in treating conditions such as anxiety or insomnia .
Case Study 1: Antimicrobial Activity
A study published in the Oriental Journal of Chemistry detailed the antimicrobial efficacy of synthesized thioxoimidazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the furan moiety significantly influenced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug development efforts .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| This compound | High | High |
Case Study 2: CNS Effects
In another investigation, the CNS effects of this compound were assessed using animal models. The study found that certain derivatives exhibited dose-dependent sedative effects, making them candidates for further exploration in neuropharmacology .
Potential Applications
The unique properties of this compound suggest several potential applications:
- Pharmaceutical Development : Given its antimicrobial and CNS depressant activities, this compound could be developed into new medications targeting infections or neurological disorders.
- Agricultural Chemicals : The antimicrobial properties may also find utility in agricultural settings as a natural pesticide or fungicide.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(furan-2-ylmethylene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways within biological systems. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share a similar core structure and have been studied for their anti-diabetic properties.
Furan Derivatives: Compounds containing the furan ring are known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
3-Ethyl-5-(furan-2-ylmethylene)-2-thioxoimidazolidin-4-one stands out due to its unique combination of the furan ring and thioxoimidazolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields .
Biological Activity
3-Ethyl-5-(furan-2-ylmethylene)-2-thioxoimidazolidin-4-one is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. The compound belongs to the thioxoimidazolidin class, which has been studied for various pharmacological effects.
Synthesis
The synthesis of this compound typically involves the cyclization of 2-(furan-2-ylmethylene)hydrazinecarbothioamide with ethyl halides under specific conditions. This method has been documented in the literature, highlighting the compound's formation and subsequent derivatization to enhance biological activity .
Antimicrobial Activity
Research indicates that derivatives of thioxoimidazolidin compounds exhibit significant antimicrobial properties. In a study assessing various synthesized compounds, this compound demonstrated notable activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HT-29 (Colon Cancer) | 15.0 |
Case Studies
- Study on Antimicrobial Properties : A comprehensive study involving various derivatives of thioxoimidazolidin compounds revealed that those containing furan moieties exhibited enhanced antimicrobial activity compared to their non-furan counterparts. The study utilized both disk diffusion and broth microdilution methods to assess efficacy against clinical isolates .
- Cytotoxicity Evaluation : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines showed that the compound effectively reduced cell viability through apoptosis pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptotic activity .
Molecular Mechanism
The biological activities of this compound are attributed to its ability to interact with key biological targets within microbial and cancerous cells. Molecular docking studies suggest that the compound binds effectively to enzymes involved in cell proliferation and metabolic pathways, inhibiting their function and leading to cell death or growth inhibition .
Q & A
Basic: What are the standard synthetic routes for 3-Ethyl-5-(furan-2-ylmethylene)-2-thioxoimidazolidin-4-one?
Answer:
The compound is typically synthesized via condensation reactions involving 2-thiohydantoin derivatives. A general method involves reacting 2-thiohydantoin with furan-2-carbaldehyde in the presence of a base (e.g., triethylamine) and a solvent system like DMF-H₂O . For alkyl-substituted derivatives (e.g., 3-ethyl), pre-functionalization of the hydantoin core with ethyl groups is required before condensation. Yields depend on reaction time, temperature (~80–100°C), and stoichiometric ratios of reactants. Purification often employs recrystallization from ethanol or column chromatography .
Advanced: How can reaction conditions be optimized to control Z/E isomerism in the furan-methylene moiety?
Answer:
The Z-isomer is thermodynamically favored due to steric and electronic effects. Microwave irradiation or flash vacuum pyrolysis (FVP) can enhance selectivity toward the Z-isomer by accelerating kinetics and minimizing side reactions . For example, microwave-assisted synthesis at 150°C for 15 minutes achieved >90% Z-isomer yield in analogous thioxoimidazolidinones . Solvent polarity also plays a role: polar aprotic solvents (e.g., DMSO) stabilize the transition state for Z-isomer formation. Monitoring via HPLC or TLC with UV detection ensures isomer separation .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- 1H/13C NMR : The furan-methylene proton appears as a singlet near δ 6.4–6.6 ppm, while the thioxo group (C=S) resonates at ~170–175 ppm in 13C NMR .
- HRMS : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula (C₁₀H₁₀N₂O₂S). For example, a derivative with a 4-fluorobenzylidene group showed m/z = 222.0267 (calc. 222.0263) .
- IR : Strong absorption bands at ~3100 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O/C=S) confirm core functional groups .
Advanced: How do computational methods (e.g., DFT) aid in understanding reaction mechanisms and isomer stability?
Answer:
Density Functional Theory (DFT) calculations predict transition-state geometries and electronic interactions. For example, NBO analysis revealed that hyperconjugative interactions between the furan oxygen lone pairs and the C=S π* orbital stabilize the Z-isomer . Gibbs free energy differences (ΔG) between Z and E isomers (~2–3 kcal/mol) align with experimental isomer ratios. Solvent effects are modeled using PCM (Polarizable Continuum Model), showing improved Z-selectivity in polar solvents .
Basic: What are the common biological or pharmacological applications of this compound?
Answer:
Thioxoimidazolidinones exhibit herbicidal, antimicrobial, and kinase-inhibitory activity. For instance, 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one derivatives showed 50–60% herbicidal efficacy against Echinochloa crus-galli at 1,000 g/ha . Structural analogs with furan substituents are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Answer:
- Substitution at Position 3 : Ethyl groups enhance lipophilicity, improving membrane permeability. Bulky substituents (e.g., phenethyl) may sterically hinder target binding .
- Furan Modifications : Introducing electron-withdrawing groups (e.g., nitro) on the furan ring increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes .
- Thioxo vs. Oxo : The thioxo group (C=S) increases hydrogen-bonding capacity compared to oxo (C=O), critical for kinase inhibition .
Basic: How are metal complexes of this compound synthesized, and what are their properties?
Answer:
The thioxo group acts as a ligand for transition metals (e.g., Cr(III), Fe(II)). Synthesis involves refluxing the compound with metal salts (e.g., FeCl₂) in ethanol. These complexes often show enhanced stability and bioactivity. For example, a Cr(III) complex exhibited cytotoxic activity against HeLa cells, with IC₅₀ values <10 µM . Characterization includes UV-Vis (d-d transitions) and magnetic susceptibility measurements .
Advanced: What contradictions exist in reported spectral data, and how can they be resolved?
Answer:
Discrepancies in 13C NMR chemical shifts for the thioxo group (reported as 170–180 ppm) arise from solvent effects (DMSO vs. CDCl₃) and concentration. For example, DMSO-d₆ deshields the C=S group, shifting it upfield . Confirming assignments via 2D NMR (HSQC, HMBC) resolves ambiguities. Inconsistent HRMS data may stem from adduct formation (e.g., Na+ or K+), requiring careful calibration with internal standards .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
Ethanol-water mixtures (7:3 v/v) are ideal due to the compound’s moderate solubility in ethanol and poor solubility in water. For polar derivatives (e.g., hydroxyl-substituted), acetone-hexane systems yield high-purity crystals . Slow cooling (0.5°C/min) minimizes impurities .
Advanced: How do microwave-assisted synthesis and FVP compare in scalability and environmental impact?
Answer:
- Microwave Synthesis : Rapid heating reduces reaction times (minutes vs. hours) but is limited to small-scale batches (<100 mg). Energy consumption is lower than conventional methods .
- FVP : Suitable for gram-scale production but requires high vacuum and specialized equipment. Byproduct formation is minimized, aligning with green chemistry principles .
Life-cycle assessments (LCAs) favor microwave methods for lab-scale synthesis, while FVP is preferable for industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
